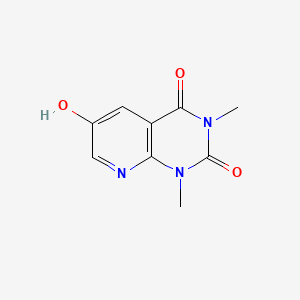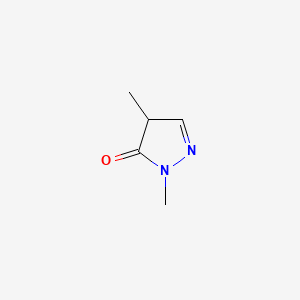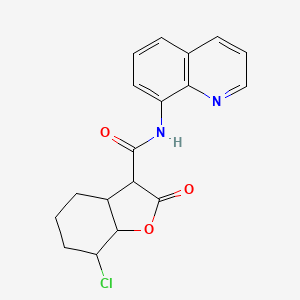
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydro-1-benzofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is a complex organic compound that features a quinoline moiety, a benzofuran ring, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring followed by the introduction of the quinoline moiety and the carboxamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.
Benzofuran derivatives: These compounds share the benzofuran ring and are studied for their diverse biological properties.
Carboxamide derivatives: These compounds share the carboxamide group and are known for their therapeutic potential.
Uniqueness
7-Chloro-2-oxo-N-(quinolin-8-yl)octahydrobenzofuran-3-carboxamide is unique due to its combination of the quinoline moiety, benzofuran ring, and carboxamide group. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Propiedades
Número CAS |
62737-31-9 |
|---|---|
Fórmula molecular |
C18H17ClN2O3 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
7-chloro-2-oxo-N-quinolin-8-yl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c19-12-7-2-6-11-14(18(23)24-16(11)12)17(22)21-13-8-1-4-10-5-3-9-20-15(10)13/h1,3-5,8-9,11-12,14,16H,2,6-7H2,(H,21,22) |
Clave InChI |
KKCPOACERYMAMR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C(C1)Cl)OC(=O)C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


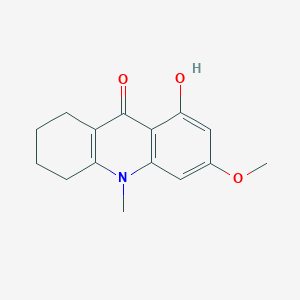

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
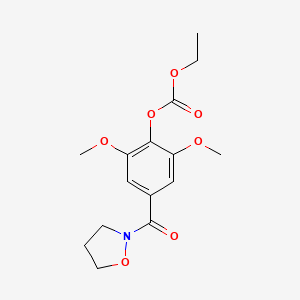


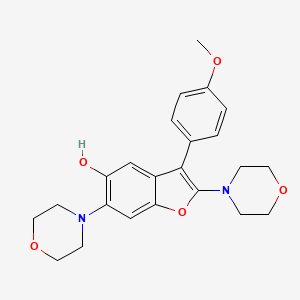
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
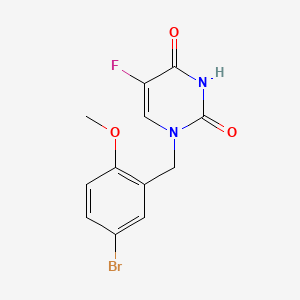
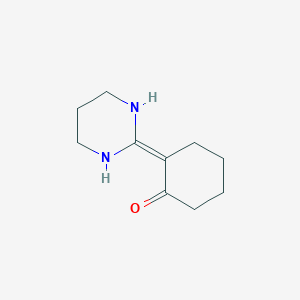
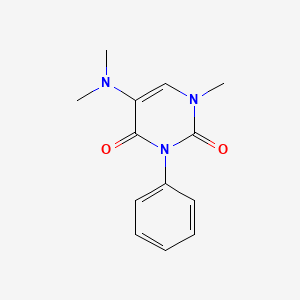
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
